1-Pentyl-1H-indazole-3-carboxylic acid

Lipophilicity Pharmacokinetics ADME

Forensic labs require authentic metabolite standards to confirm recent intake of scheduled synthetic cannabinoids. Generic indazole analogs fail to match target retention times and mass spectra. 1-Pentyl-1H-indazole-3-carboxylic acid (CAS 1283576-17-9) is the primary urinary metabolite of APINAC and MN-18. • Primary human urinary metabolite of Schedule I synthetic cannabinoids APINAC & MN-18 • ≥98% purity (crystalline solid); validated for quantitative LC-MS/MS forensic methods • Devoid of CB1 activity, eliminating cross-reactivity in functional assays • Soluble in DMF, DMSO, and ethanol for flexible in vitro assay formats • Ships at ambient temperature; stable during global transit

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B052082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentyl-1H-indazole-3-carboxylic acid
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=N1)C(=O)O
InChIInChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17)
InChIKeyNHNDVXVERSIHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pentyl-1H-indazole-3-carboxylic Acid Overview


1-Pentyl-1H-indazole-3-carboxylic acid (CAS 1283576-17-9, C13H16N2O2, MW 232.28) [1] is a synthetic indazole derivative characterized by a carboxylic acid group at the 3-position and an n-pentyl chain on the N1 nitrogen . This compound serves as a key intermediate in the synthesis of numerous synthetic cannabinoids and is a primary urinary metabolite of several psychoactive indazole-based substances, including MN-18 and APINAC [2]. Its structure provides a versatile scaffold for further functionalization, making it essential for both forensic toxicology and medicinal chemistry applications targeting the endocannabinoid system.

Essential Role of 1-Pentyl-1H-indazole-3-carboxylic Acid


Generic substitution with unsubstituted 1H-indazole-3-carboxylic acid or other N1-alkyl analogs is not feasible due to fundamental differences in physicochemical properties and biological function . The N1-pentyl chain in 1-pentyl-1H-indazole-3-carboxylic acid drastically increases lipophilicity (XLogP3 ~3.2) compared to the parent indazole-3-carboxylic acid, enhancing membrane permeability and altering metabolic stability [1]. Critically, this specific compound is a major human metabolite of scheduled synthetic cannabinoids [2], making it an essential analytical reference standard for forensic toxicology [3]. In contrast, unsubstituted indazole-3-carboxylic acid is not a relevant metabolite and serves different synthetic purposes. Furthermore, the N1-pentyl derivative exhibits a distinct solubility profile, which directly impacts its utility in different in vitro assay formats .

1-Pentyl-1H-indazole-3-carboxylic Acid Distinctions


Enhanced Lipophilicity vs. Unsubstituted Indazole

1-Pentyl-1H-indazole-3-carboxylic acid exhibits significantly higher lipophilicity than unsubstituted 1H-indazole-3-carboxylic acid, as quantified by XLogP3 values [1]. The N1-pentyl chain increases XLogP3 from 1.42 for the unsubstituted core to 3.2 for the pentyl derivative [2], a 1.78-unit increase that enhances membrane permeability and oral absorption potential. This difference is critical for in vivo studies and assay development.

Lipophilicity Pharmacokinetics ADME

pKa Shift vs. Unsubstituted Indazole

The N1-pentyl substituent modifies the electronic environment of the carboxylic acid, resulting in a measurable shift in pKa. 1-Pentyl-1H-indazole-3-carboxylic acid has a predicted pKa of 3.14 ± 0.10 , whereas unsubstituted 1H-indazole-3-carboxylic acid has a predicted pKa of 3.03 ± 0.10 . This 0.11-unit increase indicates slightly weaker acidity, which influences ionization state at physiological pH and can affect solubility and protein binding.

Physicochemical properties Solubility Formulation

Solubility Advantage in In Vitro Assays

The solubility profile of 1-pentyl-1H-indazole-3-carboxylic acid differs markedly from that of the parent indazole-3-carboxylic acid. The pentyl derivative is soluble in DMF (30 mg/mL), DMSO (20 mg/mL), and ethanol (30 mg/mL), but only slightly soluble in chloroform and methanol . In contrast, unsubstituted indazole-3-carboxylic acid is only slightly soluble in DMSO and methanol, and insoluble in water . This enables the use of higher-concentration stock solutions in DMF or ethanol for the pentyl derivative, which is advantageous for certain in vitro assays and synthetic procedures.

Solubility Formulation Assay development

No CB1 Receptor Activity

In contrast to its parent synthetic cannabinoids (e.g., MN-18, APINAC) which exhibit high CB1 receptor affinity (Ki = 1.65–3.86 nM) [1], 1-pentyl-1H-indazole-3-carboxylic acid itself does not activate CB1 receptors [2]. This was confirmed in thermal degradation studies of NPB-22, where the compound was formed as a combustion product and found to be devoid of CB1 activity [2]. This property is essential for its role as a forensic analytical standard, as it ensures that any detected biological activity in a sample originates from the parent drug, not the metabolite.

Cannabinoid receptor Forensic toxicology Metabolite

Thermal Stability vs. Ester Analogs

1-Pentyl-1H-indazole-3-carboxylic acid is a major thermal degradation product of ester-linked synthetic cannabinoids like NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate) upon combustion [1]. In contrast, the parent ester NPB-22 is thermally labile and degrades to the carboxylic acid and 8-quinolinol under smoking conditions [1]. This difference in thermal stability is critical for forensic analysis of seized materials and interpretation of biological effects. The carboxylic acid form is more stable to heat, which influences its detection in pyrolysis studies.

Thermal stability Degradation Forensic analysis

1-Pentyl-1H-indazole-3-carboxylic Acid Applications


Forensic Urinary Metabolite Confirmation

1-Pentyl-1H-indazole-3-carboxylic acid is the primary human urinary metabolite of MN-18 and APINAC [1]. Forensic laboratories can utilize this compound as a quantitative analytical reference standard to develop and validate LC-MS/MS methods for detecting recent intake of these scheduled substances [2]. The compound's lack of CB1 activity [3] ensures that detected signals correspond solely to the metabolite, eliminating cross-reactivity concerns in functional assays.

Novel Cannabinoid Ligand Synthesis

As a versatile synthetic intermediate, 1-pentyl-1H-indazole-3-carboxylic acid serves as a precursor for preparing diverse carboxamide and ester derivatives with potential therapeutic applications [1]. Its enhanced lipophilicity (XLogP3 3.2) compared to unsubstituted indazole-3-carboxylic acid [2] provides a more drug-like scaffold for CNS-targeting compounds. Researchers can leverage its good solubility in DMF and DMSO [3] for efficient coupling reactions in library synthesis.

Thermal Degradation of Smoked Cannabinoids

Studies of NPB-22 combustion have identified 1-pentyl-1H-indazole-3-carboxylic acid as the primary thermal degradation product [1]. Analytical chemists can use this compound to simulate and characterize the pyrolysis products of ester-containing synthetic cannabinoids, aiding in the identification of unknown substances in seized smoking mixtures and understanding the actual chemical species delivered to users.

In Vivo Metabolism of Indazole Cannabinoids

In rodent models of APINAC administration, N-pentylindazole-3-carboxylic acid and its hydroxylated derivatives were identified as major metabolites [1]. Researchers conducting preclinical ADME studies can procure this compound as a reference standard to quantify metabolite formation rates, assess metabolic stability, and correlate exposure with pharmacological effects, thereby informing the design of safer therapeutic candidates.

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